7-Bromo-3-chloropyrazolo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-3-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-9-2-5-4(8)1-10-11(5)6/h1-3H |
InChI Key |
XZPYWHLQCXUYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)C=N1)Br |
Origin of Product |
United States |
Reactivity and Strategic Functionalization of 7 Bromo 3 Chloropyrazolo 1,5 a Pyrazine
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazolopyrazines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.com The pyrazolo[1,5-a]pyrazine (B3255129) core, being electron-deficient, is well-suited for this type of transformation. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups on the ring stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.comyoutube.com
Selective Reactivity at C-7 and C-3 Halogen Positions
The 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine molecule possesses two potential sites for SNAr reactions: the C-7 position bearing a bromine atom and the C-3 position with a chlorine atom. The regioselectivity of the nucleophilic attack is dictated by both the electronic properties of the heterocyclic core and the nature of the halogen leaving group.
In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. youtube.com This step is facilitated by a more electrophilic carbon center. The pyrazine (B50134) portion of the fused ring system is inherently electron-deficient, which activates both C-3 and C-7 positions towards nucleophilic attack. While C-Br bonds are generally weaker than C-Cl bonds, the leaving group's ability to depart is part of the second, faster step. The primary determinant of regioselectivity is the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The precise selectivity between the C-7 and C-3 positions would depend on the specific nucleophile and reaction conditions, though in many fused heterocyclic systems, positions on the six-membered ring are highly activated. For instance, in a related imidazo[1,2-a]pyrazine (B1224502) system, selective displacement of a chloro group was achieved with an amine nucleophile.
Influence of Substituent Electronic Properties on SNAr
The rate and efficiency of SNAr reactions are highly sensitive to the electronic properties of other substituents on the aromatic ring. nih.gov Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon atoms attached to the halogens and stabilize the anionic Meisenheimer intermediate through resonance or inductive effects. masterorganicchemistry.comyoutube.com This stabilization lowers the activation energy of the rate-determining step, leading to faster reaction rates. masterorganicchemistry.com
Conversely, electron-donating groups (EDGs) would decrease the rate of SNAr by destabilizing the negatively charged intermediate. In the context of this compound, introducing an EWG, such as a nitro or cyano group, elsewhere on the scaffold would be expected to increase the reactivity of both halogen positions towards nucleophiles. The magnitude of this effect would depend on the position of the substituent relative to the C-3 and C-7 carbons. Research on substituted 1,3,5-triazines has shown that Hammett correlations can quantify these electronic effects, confirming that a more electron-deficient ring system leads to a more facile substitution. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the modular synthesis of complex molecules from simple precursors. For this compound, these reactions provide a strategic platform for introducing a wide array of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used methods for C-C bond formation. researchgate.net This reaction is highly effective for the functionalization of halogenated pyrazolo[1,5-a]pyrazine systems.
Given the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions (C-Br > C-Cl), selective coupling is readily achievable. The C-7 bromine can be selectively coupled with various aryl and heteroaryl boronic acids, leaving the C-3 chlorine intact for subsequent transformations. Studies on the closely related 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold have demonstrated the efficacy of this approach. nih.govnih.govrsc.org A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ and more advanced systems like XPhosPdG2/XPhos, have been successfully employed. nih.govnih.gov The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of C-7 arylated pyrazolo[1,5-a]pyrazines. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Scaffold Based on data from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ | Dioxane/H₂O | 110 | 82 |
| 2 | Phenylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | Dioxane/H₂O | 120 | 95 |
| 3 | 3-Thienylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | Dioxane/H₂O | 120 | 86 |
| 4 | 4-Acetylphenylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | Dioxane/H₂O | 120 | 91 |
Negishi Cross-Coupling and Organozinc Reagents in Pyrazolopyrazine Derivatization
The Negishi cross-coupling reaction provides a powerful alternative for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of organozinc compounds, which allows for the coupling of less reactive organic halides, including aryl chlorides, under milder conditions than some other methods. wikipedia.org This makes it a particularly relevant strategy for functionalizing the C-3 chloro position of the pyrazolopyrazine core after the C-7 bromo position has been modified.
Palladium catalysts, such as Pd(PPh₃)₄, are commonly used, although nickel catalysts can also be employed. wikipedia.org The reaction is compatible with a wide range of functional groups and has been successfully applied to the synthesis of substituted pyrazoles and pyridines. nih.gov For example, pyrazolo[1,5-a]pyridine-7-ylzinc iodide has been used in Negishi couplings to introduce substituents at the C-7 position. researchgate.net While organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions, their high reactivity offers a distinct advantage for building complex molecular frameworks. wikipedia.org
Palladium-Catalyzed C-H Activation and Functionalization
In recent years, direct C-H activation has emerged as a highly atom-economical and efficient strategy for molecular functionalization, as it circumvents the need for pre-functionalized starting materials like halides or organometallics. nih.gov Palladium-catalyzed C-H activation allows for the direct coupling of a C-H bond with a suitable reaction partner.
For the pyrazolo[1,5-a]pyrazine scaffold, C-H functionalization offers a complementary approach to traditional cross-coupling. Research on related pyrazolo[1,5-a]azines has shown that direct and regioselective arylation can be achieved at the C-7 and C-3 positions. acs.orgresearchgate.net The regioselectivity can often be controlled by the choice of catalyst, ligands, and additives. For instance, studies on pyrazolo[1,5-a]pyridines demonstrated that using silver(I) carbonate as an additive selectively directs arylation to the C-7 position. researchgate.net Furthermore, direct oxidative C-H/C-H cross-coupling between pyrazolo[1,5-a]pyrimidines and various heteroarenes has been accomplished using a Pd(OAc)₂ catalyst and a silver-based oxidant. rsc.org This methodology allows for the direct formation of bi(hetero)aryl structures, showcasing a powerful and modern approach to derivatizing the pyrazolo[1,5-a]pyrazine core.
Directed Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. baranlab.orgharvard.edu In this approach, a directing metalating group (DMG) coordinates to an organolithium or other strong metalating base, facilitating deprotonation at an adjacent position. In this compound, the nitrogen atoms of the bicyclic core, as well as the chloro and bromo substituents, can all potentially serve as DMGs, guiding the metalation to specific C-H positions.
Regioselective Functionalization with Organometallic Bases
The regioselectivity of metalation on the pyrazolo[1,5-a]pyrazine core is dictated by the kinetic and thermodynamic acidity of the available protons and the directing ability of the substituents. For related N-heterocycles like imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyridines, the use of hindered amide bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or magnesium- and zinc-based TMP-amides has proven effective for achieving high regioselectivity. nih.govnih.gov
For this compound, deprotonation is anticipated at the C-2 position. This is due to the combined directing influence of the N-1 pyrazole (B372694) nitrogen and the C-3 chloro group, which would stabilize the resulting organometallic intermediate. The use of TMP-bases, such as TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, can provide access to functionalized derivatives by selectively generating magnesium or zinc intermediates that exhibit different reactivity profiles compared to their lithium counterparts. nih.gov The choice of base and reaction conditions (temperature, solvent) is critical for controlling the site of metalation and preventing side reactions.
Table 1: Predicted Regioselectivity of Metalation on this compound
| Position | Directing Group(s) | Predicted Outcome | Rationale |
| C-2 | N-1, C-3-Cl | Major site of deprotonation | Strong combined directing effect and activation by adjacent chloro group. |
| C-6 | N-5, C-7-Br | Minor site of deprotonation | Possible directing effect from pyrazine nitrogen and bromo group. |
| C-4 | N-5 | Unlikely | Weaker directing effect compared to other positions. |
This table is based on established principles of directed metalation and reactivity of analogous heterocyclic systems.
Trapping with Various Electrophiles
Once the organometallic intermediate of this compound is formed, it can be trapped in situ with a wide array of electrophiles to introduce new functional groups. This two-step, one-pot process is a highly versatile method for generating diverse derivatives. harvard.edu
Common electrophiles that can be used to functionalize the lithiated or metalated pyrazolopyrazine include:
Alkylating agents: Alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to introduce alkyl chains.
Carbonyl compounds: Aldehydes and ketones (e.g., benzaldehyde, acetone) to form secondary and tertiary alcohols, respectively.
Carboxylation sources: Carbon dioxide (CO₂) to yield carboxylic acids.
Halogenating agents: Iodine (I₂), N-bromosuccinimide (NBS), or hexachloroethane (B51795) to introduce alternative halogens.
Silylating agents: Trimethylsilyl chloride (TMSCl) to install silyl (B83357) groups, which can be useful for subsequent transformations.
Sulfenylating agents: Disulfides (e.g., diphenyl disulfide) to introduce thioether functionalities.
The successful trapping of these intermediates provides a robust pathway to poly-substituted pyrazolo[1,5-a]pyrazines that would be difficult to access through other synthetic routes.
Electrophilic Substitution Reactions on the Pyrazolopyrazine Core
The pyrazolo[1,5-a]pyrazine ring system possesses a π-excessive pyrazole ring fused to a π-deficient pyrazine ring. This electronic distribution generally directs electrophilic substitution reactions to the pyrazole moiety, specifically the C-3 position. nih.gov However, in this compound, the C-3 position is already occupied, necessitating alternative strategies for electrophilic functionalization.
C-H Functionalization (e.g., Formylation at C-7 via Carbene Insertion)
A notable exception to the typical electrophilic substitution pattern is the direct C-H functionalization at the C-7 position. Research has demonstrated a straightforward method for the formylation of pyrazolo[1,5-a]pyrazine derivatives at this site. researchgate.net This reaction does not proceed via a classical electrophilic aromatic substitution mechanism but rather through the insertion of a carbene into the most acidic C-H bond of the heterocycle. researchgate.net
The process utilizes N,N,N′,1,1,1-hexamethylsilanecarboximidamide, which exists in equilibrium with its carbene form. Calculations have shown that the C-7 proton is the most acidic on the pyrazolo[1,5-a]pyrazine core, a property that is not significantly influenced by substituents at other positions. researchgate.net The carbene inserts into this acidic C-7 C-H bond to yield an aminal, which can then be readily hydrolyzed to the corresponding 7-formyl derivative. researchgate.net This highly regioselective method provides a convenient route to previously inaccessible aldehydes, which are valuable synthetic intermediates. researchgate.net
Table 2: C-7 Formylation of Substituted Pyrazolo[1,5-a]pyrazines
| Substrate | Product | Yield | Reference |
| Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrazine-7-carbaldehyde | High | researchgate.net |
| 3-Substituted Pyrazolo[1,5-a]pyrazine | 3-Substituted-pyrazolo[1,5-a]pyrazine-7-carbaldehyde | High | researchgate.net |
Data adapted from a study on the formylation of the pyrazolo[1,5-a]pyrazine core via carbene insertion. researchgate.net
Introduction of Diverse Functional Groups
While direct electrophilic substitution on the pyrazine ring is challenging due to its electron-deficient nature, functional groups can be introduced via other means. cmu.edu For the pyrazolo[1,5-a]pyrimidine (B1248293) system, which has similar electronic properties, halogenation and nitration reactions occur selectively at the C-3 position. nih.govthieme-connect.de Given that this position is blocked in this compound, harsh conditions would likely be required for further electrophilic substitution, potentially leading to a mixture of products or decomposition.
Therefore, the introduction of diverse functional groups is more strategically accomplished through the metalation/electrophile trapping sequence described in section 3.3 or through transition-metal-catalyzed cross-coupling reactions, which are discussed in the following section.
Chemo- and Regioselectivity in Complex Derivatization
The presence of two different halogen atoms (Br at C-7 and Cl at C-3) and multiple C-H positions of varying reactivity makes this compound a substrate where chemo- and regioselectivity are paramount for predictable derivatization. The choice of reaction conditions can selectively target different sites on the molecule.
Chemoselectivity in Cross-Coupling Reactions: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference allows for the selective functionalization at the C-7 position. By carefully selecting the catalyst, ligands, and reaction conditions, one could couple an arylboronic acid, organostannane, terminal alkyne, or amine at the C-7 position while leaving the C-3 chloro group intact for subsequent transformations. This stepwise approach enables the controlled and sequential introduction of different substituents.
Regioselectivity in Metalation vs. C-H Functionalization: As discussed, directed metalation strategies are predicted to favor functionalization at the C-2 position, guided by the adjacent nitrogen and chlorine atoms. In contrast, the carbene-insertion-based formylation demonstrates a clear preference for the most acidic proton at C-7. researchgate.net This highlights a powerful principle: different reaction mechanisms can be exploited to target distinct positions on the same heterocyclic core.
By leveraging the interplay between these different reactivity patterns, a chemist can strategically navigate the functionalization of the this compound scaffold. A possible synthetic sequence could involve a palladium-catalyzed Suzuki coupling at C-7, followed by a directed lithiation and electrophilic quench at C-2, and finally a nucleophilic aromatic substitution at C-3, thereby achieving a fully substituted and highly complex pyrazolo[1,5-a]pyrazine derivative.
Structure Activity Relationship Sar and Molecular Design Considerations for Pyrazolo 1,5 a Pyrazine Scaffolds
Elucidation of Pharmacophoric Features for Biomolecular Interactions
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov Key pharmacophoric features include hydrogen bond donors and acceptors, as well as a planar aromatic surface that can participate in π-π stacking and hydrophobic interactions. For instance, in the context of protein kinase inhibition, the pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a hinge interaction with residues like Met592. mdpi.com The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, a critical interaction for anchoring the inhibitor within the ATP-binding pocket of kinases. nih.govmdpi.com
Furthermore, the scaffold's rigid nature helps to pre-organize the substituents in a conformationally favorable manner for binding, reducing the entropic penalty upon interaction with the target protein. The strategic placement of functional groups on this core can introduce additional interaction points, such as hydrogen bonds with key residues like Asp-787 in PI3Kδ, enhancing both potency and selectivity. semanticscholar.orgnih.gov
Impact of Substituent Pattern and Position on Biological Potency and Selectivity
The biological activity of pyrazolo[1,5-a]pyrazine (B3255129) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.gov SAR studies have consistently demonstrated that modifications at different positions can dramatically alter a compound's potency and selectivity for its intended target. nih.govnih.gov
For example, in the development of Pim-1 kinase inhibitors, it was observed that substituting a trans-4-aminocyclohexanol (B47343) group at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold increased potency by a hundredfold. nih.gov In contrast, introducing an aryl group at the 3-position only led to a tenfold increase in potency, highlighting the critical role of the 5-position substituent in this particular interaction. nih.gov The length of a linker connecting a substituent at the 5-position was also found to be crucial for maintaining hydrogen bonding interactions with specific aspartate residues in Pim-1. nih.gov
Similarly, in the design of Trk inhibitors, the substitution pattern is paramount. The presence of a picolinamide (B142947) amide bond at the third position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position significantly enhanced TrkA inhibition. mdpi.com The addition of a morpholine (B109124) group can improve selectivity by minimizing off-target effects. mdpi.com Fluorine incorporation has been shown to enhance interactions with specific asparagine residues. mdpi.com
The strategic placement of substituents can also influence physicochemical properties like solubility and membrane permeability, which are critical for drug development. The ability to fine-tune these properties through chemical modification makes the pyrazolo[1,5-a]pyrazine scaffold a highly versatile platform for drug design. nih.gov
Rational Design of Pyrazolopyrazine Derivatives as Modulators of Biomolecular Targets
The insights gained from SAR studies enable the rational design of pyrazolo[1,5-a]pyrazine derivatives with tailored activities against specific biomolecular targets. nih.gov This approach has been successfully applied to develop inhibitors for a range of enzymes and receptors.
The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for the development of protein kinase inhibitors. nih.govrsc.org Its ability to mimic the purine (B94841) core of ATP allows it to competitively bind to the ATP-binding site of various kinases. nih.gov
Tropomyosin receptor kinase (Trk) inhibitors: Several potent Trk inhibitors have been developed based on the pyrazolo[1,5-a]pyrimidine framework. mdpi.comresearchgate.net Structure-based design has led to the identification of key interactions, such as the hinge-binding interaction with Met592. mdpi.com For instance, larotrectinib, a successful Trk inhibitor, features a pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov The optimization of substituents at various positions of the scaffold has been critical in achieving high potency and selectivity. mdpi.com
Cyclin-dependent kinase 2 (CDK2) inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold has also been exploited to design potent inhibitors of CDK2, a key regulator of the cell cycle. nih.govekb.eg The design strategy often involves preserving the core scaffold of known inhibitors like roscovitine (B1683857) and introducing modifications to enhance binding affinity and selectivity. ekb.eg For example, the introduction of an anilino group at the 2-position and cyano or ester groups at the 3-position has been investigated to understand their influence on dual CDK2/TrkA inhibition. nih.gov
Below is a table summarizing the activity of selected pyrazolo[1,5-a]pyrimidine derivatives as protein kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Key Substituents |
| Compound 8 | TrkA | 1.7 | Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5 |
| Compound 9 | TrkA | 1.7 | Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5 |
| Compound 9 (Pim-1) | Pim-1 | 27 | trans-4-aminocyclohexanol at C5, aryl group at C3 |
| CPL302253 | PI3Kδ | 2.8 | Indol-4-yl at C5 |
| Compound 6d | CDK2/TrkA | 0.55 µM / 0.57 µM | Anilino at C2, Cyano at C3 |
This table is for illustrative purposes and represents a selection of compounds discussed in the literature.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond protein kinases. These compounds have also been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer's disease. researchgate.net The planar, aromatic nature of the scaffold can facilitate interactions within the active site of AChE.
Recent research has highlighted the potential of pyrazolo[1,5-a]pyrazine and related scaffolds in the development of antiviral agents. For instance, derivatives of the related pyrazolo[3,4-d]pyridazine-7-one have shown significant inhibitory activity against the Zika virus (ZIKV). nih.govresearchgate.net Structure-activity relationship studies on a 1H-pyrazolo[3,4-d]pyrimidine scaffold revealed that an electron-withdrawing group at the para position of a peripheral aromatic ring was preferred for enhanced anti-ZIKV activity. nih.govmdpi.com This suggests that the electronic properties of the substituents play a crucial role in the antiviral potency of these compounds.
Combinatorial Chemistry and Library Synthesis for Scaffold Exploration
Combinatorial chemistry and the parallel synthesis of compound libraries have become powerful tools for exploring the chemical space around the pyrazolo[1,5-a]pyrazine scaffold. nih.govnih.gov These approaches allow for the rapid generation of a large number of derivatives with diverse substitution patterns, facilitating comprehensive SAR studies. nih.gov
The liquid-phase synthesis of combinatorial libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides has been successfully accomplished on a significant scale. nih.gov Key reactions in such syntheses often involve the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds to assemble the core ring system. researchgate.netnih.gov Subsequent functionalization through reactions like acylation and reduction allows for the introduction of a wide array of substituents. nih.gov
Multicomponent reactions have also been employed for the efficient one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov These strategies are particularly advantageous for creating diverse libraries for high-throughput screening and accelerating the discovery of new bioactive compounds. nih.gov The development of efficient synthetic methodologies, including microwave-assisted and green chemistry approaches, has further expanded the accessibility and diversity of pyrazolo[1,5-a]pyrazine-based libraries. nih.gov
Solid-Phase Synthesis Approaches for Pyrazolopyrazines
Solid-phase synthesis is a powerful technique for the rapid generation of large chemical libraries, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. While specific literature detailing the solid-phase synthesis of pyrazolo[1,5-a]pyrazines is limited, the well-established solution-phase synthesis of the analogous pyrazolo[1,5-a]pyrimidines provides a clear blueprint for how such a strategy could be implemented.
The most common synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic compound, such as a β-dicarbonyl or β-enaminone. nih.govnih.gov This reaction is readily adaptable to a solid-phase format.
A potential solid-phase synthetic route could involve:
Immobilization: A suitably functionalized 5-aminopyrazole precursor is covalently attached to a solid support (e.g., a polystyrene resin) via a linker. The point of attachment could be a substituent on the pyrazole (B372694) ring that is not involved in the cyclization.
Cyclization: The resin-bound aminopyrazole is then treated with a solution containing one of many different 1,3-biselectrophiles. The reaction mixture can be heated (potentially using microwave irradiation to accelerate the reaction) to drive the formation of the resin-bound pyrazolo[1,5-a]pyrimidine core. nih.gov
Washing: After the reaction, the resin is thoroughly washed to remove all excess reagents and soluble by-products.
Cleavage: The final product is cleaved from the solid support using a specific chemical agent (e.g., an acid like trifluoroacetic acid) that breaks the linker, releasing the purified pyrazolo[1,5-a]pyrimidine derivative into solution.
This approach allows for a "split-and-pool" strategy, where the resin can be divided into portions and reacted with different building blocks, leading to the efficient and parallel synthesis of a large library of analogs for high-throughput screening.
Creation of Skeletally Diverse Heterocyclic Libraries
The generation of skeletally diverse libraries is crucial for exploring novel chemical space and identifying compounds with new biological activities. The pyrazolo[1,5-a]pyrazine scaffold is an excellent starting point for such endeavors due to the variety of synthetic methods that can be used to construct and modify its core structure. nih.gov
Strategies for generating diversity include:
Building Block Diversity: The primary method for creating a library of analogs is the cyclocondensation reaction. By using a diverse set of substituted 5-aminopyrazoles and a wide array of 1,3-biselectrophiles, immense peripheral diversity can be achieved. The choice of the biselectrophile directly dictates the substitution pattern on the six-membered ring, allowing for precise control over the final product's properties. nih.gov
| Building Block 1 (Nucleophile) | Building Block 2 (Electrophile) | Resulting Scaffold Feature |
| Substituted 5-Aminopyrazoles | β-Dicarbonyl Compounds | Varied substituents at C2, C3, C5, C7 |
| 5-Amino-1H-pyrazoles | Cyclic β-Dicarbonyls (e.g., 2-acetylcyclopentanone) | Fused tricyclic systems (e.g., cyclopentapyrazolo[1,5-a]pyrimidines) nih.gov |
| 5-Aminopyrazoles | 2-Acetylbutyrolactone | Ring-opening leads to 6-(2-hydroxyethyl) substituted core nih.gov |
| Acyclic Precursors | (Various) | One-pot synthesis via pericyclic reactions nih.gov |
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route for library synthesis by combining three or more starting materials in a single step. nih.gov This strategy is particularly useful for rapidly assembling complex molecules and introducing multiple points of diversity simultaneously. nih.gov
Post-synthesis Functionalization: The creation of halogenated intermediates, such as 3-halo- or 7-chloropyrazolo[1,5-a]pyrimidines, is a key strategy for library development. nih.govmdpi.com These halogenated scaffolds, analogous to the titular 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine, are not merely final products but are versatile platforms for further diversification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), these positions can be functionalized with a vast range of aryl, heteroaryl, alkyl, and amino groups, dramatically expanding the structural and functional diversity of the library. nih.gov
Skeletal Diversification: True skeletal diversity involves altering the core ring system itself. For the pyrazolo[1,5-a]pyrazine family, this can be achieved by using precursors that lead to different fused systems. For example, reacting 5-aminopyrazoles with cyclic β-dicarbonyl compounds results in the annulation of an additional ring, creating novel tricyclic skeletons. nih.gov Similarly, reactions involving the ring-opening of precursors like lactones can introduce unique functionalized side chains that are integrated into the core structure. nih.gov These approaches move beyond simple peripheral decoration to generate fundamentally new molecular architectures.
The following table presents SAR data for a series of pyrazolo[1,5-a]pyrimidine derivatives, illustrating how modifications to the scaffold affect inhibitory activity against PI3K kinases, a common target in cancer therapy. mdpi.com
| Compound | R¹ | R² | PI3Kδ IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (α/δ) |
| 6 | -CH₃ | -H | 45 | >60 | >1.3 |
| 7 | -CH₃ | 4-Indolyl | 1.1 | 33 | 30 |
| 8 | -CH₃ | 5-Indolyl | 0.5 | 1.06 | 2.1 |
| 13 | -CH₃ | 4-(1-Methyl)indolyl | 0.52 | 15 | 28.8 |
This data demonstrates that the introduction of an indole (B1671886) moiety at the R² position (C5) significantly enhances potency against PI3Kδ compared to the unsubstituted analog. mdpi.com Further modification of the indole nitrogen (Compound 13 vs. 7) modulates both potency and selectivity, highlighting the importance of fine-tuning substituents in molecular design. mdpi.com
Computational and Theoretical Investigations of 7 Bromo 3 Chloropyrazolo 1,5 a Pyrazine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine. By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can infer the molecule's reactivity. rsc.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com DFT calculations for the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been used to understand its electronic and photophysical properties, revealing how different substituents influence the electronic structure. nih.gov
These calculations allow for the determination of various reactivity descriptors. For a hypothetical analysis of this compound, these descriptors provide a quantitative measure of its chemical behavior.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |
| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity | 4.90 |
| Ionization Potential (I) | -EHOMO; energy required to remove an electron | 6.85 |
| Electron Affinity (A) | -ELUMO; energy released when an electron is added | 1.95 |
| Electronegativity (χ) | (I + A) / 2; tendency to attract electrons | 4.40 |
| Chemical Hardness (η) | (I - A) / 2; resistance to change in electron configuration | 2.45 |
DFT calculations are highly effective for predicting the acidity and most probable protonation sites of a molecule. For pyrazolo[1,5-a]pyrazine (B3255129) systems, the nitrogen atoms of the fused heterocyclic rings are the most likely sites for protonation due to the presence of lone pairs of electrons. Computational studies on related pyrazolo[1,5-a]pyrazine derivatives have been used to calculate pKa values, which quantify the acidity of C-H bonds. researchgate.net Such analyses have shown that the C-H bond at position 7 is the most acidic in the pyrazolo[1,5-a]pyrazine scaffold. researchgate.net This information is vital for understanding the molecule's behavior in biological systems and for designing synthetic reactions, as the most acidic proton is often the first to be removed in base-mediated reactions. The electrostatic potential map generated via DFT can visualize electron-rich regions, further confirming the likely sites of electrophilic attack or protonation.
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and predicting product outcomes. DFT calculations can model reaction pathways, determine the structures of transition states, and calculate activation energies, thereby elucidating the most favorable mechanism. For instance, the synthesis of substituted pyrazolo[1,5-a]pyrimidines and related heterocycles has been studied computationally to explain observed regioselectivity. researchgate.netresearchgate.net Theoretical studies on the cyclocondensation reactions used to form the pyrazolo[1,5-a]pyrazine core can rationalize why certain isomers are formed preferentially. nih.gov For example, DFT could be used to model the reaction between a substituted 3-aminopyrazole (B16455) and a chlorinated pyrazine (B50134) precursor to determine the transition state energies for the formation of this compound, confirming the most plausible synthetic pathway.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org This method is central to structure-based drug design. The pyrazolo[1,5-a]pyrimidine scaffold, structurally similar to the pyrazolo[1,5-a]pyrazine core, is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors. ekb.egtpcj.orgdntb.gov.uanih.govmdpi.com Consequently, derivatives of this compound are often evaluated as potential inhibitors of protein kinases such as CDK2, PIM kinases, and Tropomyosin receptor kinases (Trk). dntb.gov.uamdpi.comekb.eg
Docking algorithms score different binding poses to estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. This allows for the rapid screening of virtual libraries of compounds against a specific protein target. For this compound, docking studies would involve placing the molecule into the ATP-binding site of a target kinase to predict its binding mode and affinity. The results can guide which derivatives are most promising for synthesis and experimental testing.
| Protein Target (PDB ID) | Kinase Family | Illustrative Docking Score (kcal/mol) | Potential Interaction |
|---|---|---|---|
| CDK2 (e.g., 1HCK) | Cyclin-Dependent Kinase | -8.5 | Cell Cycle Regulation |
| PIM-1 (e.g., 4X7Q) | Proto-Oncogene Serine/Threonine-Protein Kinase | -9.1 | Apoptosis, Cell Proliferation |
| TrkA (e.g., 4PMM) | Tropomyosin Receptor Kinase | -8.9 | Neuronal Signaling, Oncogenesis |
| PI3Kδ (e.g., 5JHB) | Phosphoinositide 3-kinase | -7.8 | Immune Cell Signaling |
Beyond predicting affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues in the protein's binding pocket. For kinase inhibitors based on the pyrazolo[1,5-a]pyrazine scaffold, key interactions often include:
Hydrogen Bonds: The nitrogen atoms in the pyrazole (B372694) and pyrazine rings can act as hydrogen bond acceptors, typically interacting with the "hinge" region of the kinase ATP-binding site. This is a critical anchoring interaction for many kinase inhibitors. biorxiv.orgnih.gov
Hydrophobic Interactions: The aromatic rings of the scaffold can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket.
Halogen Bonds: The bromine and chlorine atoms on the scaffold can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and selectivity.
Molecular dynamics (MD) simulations can further refine the docked pose, simulating the movement of the ligand-protein complex over time to assess the stability of these interactions and provide a more accurate estimation of binding free energy.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, when bound to its target. This model serves as a 3D query to screen large virtual databases of compounds (such as the ZINC database) to identify other molecules that match the pharmacophore and are therefore likely to be active. nih.govrsc.org
The process typically involves:
Defining the key chemical features of an active compound, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
Generating a 3D model representing the spatial arrangement of these features.
Using this model to filter large compound libraries, selecting only those molecules that fit the defined features.
Further prioritizing the hits using molecular docking and other computational filters before selecting candidates for synthesis.
This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold to discover novel inhibitors for various targets. nih.govresearchgate.net
| Pharmacophore Feature | Description | Potential Role in this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., N, O) | Nitrogen atoms of the pyrazole and pyrazine rings |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system | The fused pyrazolo[1,5-a]pyrazine ring system |
| Hydrophobic Feature (HY) | A non-polar group | The halogenated regions of the molecule |
Advanced Research Applications and Future Directions for Pyrazolo 1,5 a Pyrazine Derivatives
Role as Functional Scaffolds in Material Science
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, structurally similar to pyrazolo[1,5-a]pyrazines, have garnered significant attention in material science due to their noteworthy photophysical properties. nih.gov These compounds form a versatile scaffold that can be chemically modified to fine-tune their electronic and optical characteristics. nbinno.com
Photophysical Properties and Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)
The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core is conducive to strong fluorescent emission, making these derivatives promising candidates for applications in organic light-emitting diodes (OLEDs). nbinno.comrsc.org Research has shown that the photophysical properties of these compounds, such as absorption and emission wavelengths and quantum yields, can be systematically tuned by introducing different substituents onto the fused ring system. nbinno.comrsc.org
For instance, the introduction of electron-donating groups at specific positions can enhance both absorption and emission intensities. rsc.org A study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that their photophysical properties are tunable, with quantum yields (ΦF) ranging from 0.01 to as high as 0.97. rsc.org Certain derivatives also exhibit significant emission in the solid state, a crucial property for their use as emitters in OLEDs. rsc.org The stability and performance of these materials have been found to be comparable to some commercial fluorescent probes. rsc.org While specific data for 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is unavailable, the presence of halogen atoms could potentially influence properties such as intersystem crossing and phosphorescence, which are relevant for advanced OLED applications like those utilizing thermally activated delayed fluorescence (TADF).
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|
| Derivative with 4-Py at position 7 | Not Specified | Not Specified | 0.18 - 0.63 |
| Derivative with 2,4-Cl₂Ph at position 7 | Not Specified | Not Specified | 0.18 - 0.63 |
| Derivative with Ph at position 7 | Not Specified | Not Specified | 0.18 - 0.63 |
| Derivative with 4-MeOPh at position 7 | Not Specified | Not Specified | 0.18 - 0.63 |
| General Range | 3,320 - 20,593 | 0.01 - 0.97 | Not Specified |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
Development of Chemical Probes and Biological Tools
The tunable fluorescence of pyrazolo[1,5-a]pyrimidine derivatives makes them excellent candidates for the development of chemical probes and tools for biological imaging. nbinno.comrsc.org Their rigid structure provides a stable scaffold, and modifications can be made to incorporate specific binding moieties for targeting biomolecules or to modulate their fluorescence in response to specific analytes or environmental changes (e.g., pH). nbinno.com Fluorescent molecules are crucial for studying the dynamics of intracellular processes, and the pyrazolo[1,5-a]pyrimidine framework offers a promising platform for creating novel probes for such applications. rsc.org
Strategies for Enhancing Metabolic Stability and Blood-Brain Barrier Permeation via Scaffold Design
For pyrazolo[1,5-a]pyrazine (B3255129) derivatives intended for use as central nervous system (CNS) agents, metabolic stability and the ability to cross the blood-brain barrier (BBB) are critical parameters. Research on related heterocyclic systems has shown that scaffold design plays a crucial role in determining these properties. For a series of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, in vivo studies in rats revealed that brain penetration correlated with in vitro efflux ratios, which are a measure of how effectively a compound is transported out of cells. nih.gov
Strategies to enhance metabolic stability often involve blocking metabolically labile sites on the molecule, for example, by introducing fluorine atoms. nih.gov Increasing lipophilicity can also improve BBB permeation, although this must be balanced to avoid issues with solubility and off-target effects. nih.gov A study on pyrazolo[1,5-a]pyrazin-4-ones identified potent and brain-penetrable modulators for NMDARs, highlighting the potential of this scaffold for CNS-active compounds. nih.gov While no specific data exists for this compound, the presence of halogen atoms would significantly influence its lipophilicity and potential metabolic pathways, which would need to be experimentally determined.
Sustainable and Scalable Synthetic Approaches for Industrial Relevance
The industrial application of any chemical compound is contingent upon the availability of sustainable and scalable synthetic methods. For pyrazolo[1,5-a]pyrimidine and related scaffolds, significant research has been dedicated to developing efficient synthetic protocols. nih.govnih.gov
Traditional methods often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov More modern approaches focus on improving efficiency and sustainability. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov
Multicomponent reactions: These reactions combine three or more starting materials in a single step, which increases efficiency and reduces waste. nih.govmdpi.com
Green chemistry approaches: The use of environmentally benign solvents, such as deep eutectic solvents (DES), has been shown to provide high yields and a simple work-up procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in
Catalyst-free methods: Developing reactions that proceed without a catalyst simplifies purification and reduces costs. researchgate.net
Researchers have also developed reproducible and scalable methods, for instance, for 3,6-substituted pyrazolo[1,5-a]pyrimidines, which are crucial for moving from laboratory-scale synthesis to industrial production. orscience.ruresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrazolopyrazine Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and materials science. nih.govnih.gov These computational tools can be applied to pyrazolopyrazine research in several ways:
Predicting Properties: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel pyrazolopyrazine derivatives, thereby prioritizing which compounds to synthesize and test. nih.govmdpi.com
De Novo Design: Generative AI models can design new molecular structures with desired properties, potentially leading to the discovery of novel pyrazolopyrazine scaffolds with enhanced performance for specific applications. nih.gov
Synthesis Planning: AI tools can analyze the vast body of chemical literature to propose novel and efficient synthetic routes for target molecules, which can accelerate the development of new pyrazolopyrazine derivatives. digitellinc.comijirt.org
Structure-Activity Relationship (SAR) Analysis: Machine learning can identify complex patterns in SAR data, providing deeper insights into how different structural modifications affect the activity of pyrazolopyrazine-based compounds. nih.gov
By integrating AI and ML, researchers can navigate the vast chemical space of pyrazolopyrazine derivatives more efficiently, accelerating the discovery and optimization of new functional molecules. ijirt.org
Q & A
Q. What are the standard synthetic routes for preparing 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or halogenation reactions. For example, bromination of 4-chloropyrazolo[1,5-a]pyrazine derivatives using -bromosuccinimide (NBS) in acetonitrile under reflux yields 7-bromo-substituted products . Polyhalogenated derivatives (e.g., 2-bromo-4-chloro-3-iodo variants) are synthesized via iodination with -iodosuccinimide, achieving yields up to 83% . Characterization involves NMR, NMR, and mass spectrometry to confirm regiochemistry and purity .
Q. How are electron-withdrawing substituents introduced to the pyrazolo[1,5-a]pyrazine core, and how do they affect reactivity?
- Methodological Answer : Substituents like cyano (-CN) or methoxycarbonyl (-COOMe) are introduced via electrophilic substitution or carbene insertion reactions. Electron-withdrawing groups (EWGs) enhance reactivity in carbene insertion by polarizing the C–H bond. For instance, 4-cyano derivatives undergo carbene insertion at room temperature with 50% yield, whereas methoxy derivatives require heating (70°C) for 58% yield . NMR spectroscopy and computational modeling (e.g., Hammett parameters) validate electronic effects .
Q. What spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Key techniques include:
- NMR: Identifies aromatic protons (e.g., H-6 and H-7 in 7-bromo derivatives resonate at δ 8.91 and 7.81 ppm, respectively) .
- NMR: Detects carbonyl carbons (e.g., 1680–1725 cm in IR) and halogenated carbons (e.g., δ 142.1 ppm for iodinated derivatives) .
- High-resolution mass spectrometry (HRMS): Confirms molecular ions (e.g., [M+H] at m/z 359 for 2i) .
Advanced Research Questions
Q. How can conflicting data on substituent-directed regioselectivity in pyrazolo[1,5-a]pyrazine functionalization be resolved?
- Methodological Answer : Discrepancies arise from competing electronic and steric effects. For example, EWGs favor carbene insertion at position 7, but steric hindrance from bulky groups (e.g., trifluoromethyl) may shift reactivity. To resolve contradictions:
Q. What strategies optimize reaction yields for carbene insertion at position 7 of pyrazolo[1,5-a]pyrazine?
- Methodological Answer : Optimization involves:
- Solvent selection : Solvent-free conditions or polar aprotic solvents (e.g., MeCN) improve yields by stabilizing transition states .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate electrophilic substitution.
- Temperature control : Reactions with EWGs (e.g., -COOMe) proceed efficiently at 90°C for 30 minutes (71% yield), while electron-donating groups require prolonged heating .
Q. How do structural modifications at position 7 influence biological activity in kinase inhibition or receptor antagonism?
- Methodological Answer : Functionalization at position 7 enhances binding to hydrophobic pockets in target proteins. For example:
- Pyrazolo[1,5-a]pyrazine derivatives with 7-formyl groups exhibit IC values of 2.70 µM against HepG2 liver carcinoma cells by disrupting kinase ATP-binding domains .
- In RNA-binding protein inhibition (e.g., RO6885247), the 7-substituted pyrrolo[1,5-a]pyrazine core engages in π–π interactions with aromatic residues in target pockets .
- Structure-activity relationship (SAR) studies combine molecular docking and mutagenesis assays to validate binding modes .
Q. What are the challenges in analyzing non-aromatic analogs of pyrazolo[1,5-a]pyrazine for drug design?
- Methodological Answer : Non-aromatic analogs (e.g., tetrahydro derivatives) often exhibit reduced binding affinity due to loss of π–π interactions. To address this:
- Introduce hydrogen-bond donors (e.g., -NH) or halogens (e.g., -Br) to compensate.
- Use cryo-electron microscopy (cryo-EM) to visualize ligand-protein interactions in non-aromatic systems .
- Compare IC values of aromatic vs. non-aromatic analogs in enzyme inhibition assays .
Notes
- Avoid commercial sources like benchchem.com ; instead, prioritize peer-reviewed syntheses .
- For computational studies, use multiconfiguration time-dependent Hartree (MCTDH) methods to model vibronic coupling in pyrazine derivatives .
- Contradictions in regioselectivity should be addressed through combined experimental and theoretical approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
